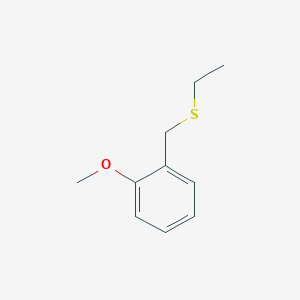

Ethyl 2-methoxybenzyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(ethylsulfanylmethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-3-12-8-9-6-4-5-7-10(9)11-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQLXTJJSPIMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269763 | |

| Record name | Benzene, 1-[(ethylthio)methyl]-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443340-32-6 | |

| Record name | Benzene, 1-[(ethylthio)methyl]-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-[(ethylthio)methyl]-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-methoxybenzyl sulfide

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of Ethyl 2-methoxybenzyl sulfide, a valuable thioether intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, provides a detailed experimental protocol, and outlines the critical considerations for a successful and reproducible synthesis. Our approach prioritizes mechanistic understanding and practical application, reflecting field-proven insights for robust scientific outcomes.

Introduction and Strategic Overview

Benzyl sulfides are a significant class of sulfur-containing compounds utilized across medicinal chemistry, agrochemistry, and materials science.[1] They serve not only as protective groups for thiols but are also integral structures in various bioactive molecules.[1][2] The target molecule, this compound, incorporates a methoxy-substituted aromatic ring, making it a versatile building block for more complex molecular architectures.

The most direct and reliable method for constructing this C-S bond is through a nucleophilic substitution reaction, specifically an S(N)2 mechanism. This strategy is analogous to the well-established Williamson ether synthesis.[3] It involves the reaction of a potent sulfur nucleophile (a thiolate) with a suitable electrophilic benzyl derivative. This approach is favored for its high efficiency, broad applicability, and straightforward execution in a standard laboratory setting.[4] While other methods for synthesizing benzyl sulfides exist, such as those involving Grignard reagents, the S(_N)2 pathway remains the most practical for this specific target due to the ready availability of starting materials.[1][5]

The Core Mechanism: S(_N)2 Thioetherification

The synthesis of this compound is achieved via a bimolecular nucleophilic substitution (S(_N)2) reaction.[4] This process occurs in a single, concerted step, which is crucial for maintaining stereochemical integrity if a chiral center were present.[3]

The key components of this reaction are:

-

The Nucleophile : Ethanethiolate anion (CH(3)CH(_2)S

). This anion is generated in situ by deprotonating the corresponding thiol, ethanethiol, with a suitable base. Thiols are more acidic than alcohols, and their conjugate bases (thiolates) are excellent nucleophiles, particularly for carbon-centered electrophiles. -

The Electrophile : 2-Methoxybenzyl chloride (or bromide). This substrate is an ideal electrophile for an S(_N)2 reaction. As a primary benzylic halide, the carbon atom bearing the leaving group (chloride) is sterically accessible, and the transition state is stabilized by the adjacent benzene ring.[6]

-

The Leaving Group : A halide, typically chloride (Cl

) or bromide (Br

The reaction proceeds via a backside attack, where the ethanethiolate nucleophile approaches the electrophilic methylene carbon (CH(_2)) from the side opposite the carbon-chlorine bond. This leads to the simultaneous formation of the new carbon-sulfur bond and the breaking of the carbon-chlorine bond.

Reaction Mechanism Diagram

Caption: S(_N)2 mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass / Volume | Molar Equiv. |

| Ethanethiol | 62.13 | 12.0 | 0.75 g (0.89 mL) | 1.2 |

| Sodium Hydride (60% in oil) | 40.00 | 11.0 | 0.44 g | 1.1 |

| 2-Methoxybenzyl chloride | 156.61 | 10.0 | 1.57 g | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | - |

| Saturated NH(_4)Cl (aq) | - | - | 20 mL | - |

| Ethyl Acetate | - | - | 100 mL | - |

| Brine (Saturated NaCl) | - | - | 30 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - | - |

Step-by-Step Procedure

-

Preparation of the Nucleophile:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N(_2) or Ar), add anhydrous THF (30 mL).

-

Carefully add sodium hydride (0.44 g, 11.0 mmol) to the THF. Caution: NaH reacts violently with water.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add ethanethiol (0.89 mL, 12.0 mmol) dropwise to the stirred suspension. Effervescence (H(_2) gas evolution) will be observed.

-

Allow the mixture to stir at 0 °C for 20 minutes after the addition is complete to ensure full deprotonation.

-

-

The Substitution Reaction:

-

In a separate flask, dissolve 2-methoxybenzyl chloride (1.57 g, 10.0 mmol) in anhydrous THF (20 mL).

-

Add the solution of 2-methoxybenzyl chloride dropwise to the cold (0 °C) sodium ethanethiolate suspension over 15 minutes.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 2-methoxybenzyl chloride spot has been consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and deionized water (20 mL).

-

Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (50 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude oil via flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to isolate the pure this compound.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 7.2-7.4 ppm (m, 2H, Ar-H)

-

δ ~ 6.8-6.9 ppm (m, 2H, Ar-H)

-

δ ~ 3.85 ppm (s, 3H, -OCH₃)

-

δ ~ 3.70 ppm (s, 2H, Ar-CH₂-S)

-

δ ~ 2.50 ppm (q, J = 7.4 Hz, 2H, -S-CH₂-CH₃)

-

δ ~ 1.25 ppm (t, J = 7.4 Hz, 3H, -S-CH₂-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals around δ 157.5 (C-OCH₃), 130.0, 128.5, 126.0, 120.5, 110.5 (Ar-C), 55.5 (-OCH₃), 34.0 (Ar-CH₂-S), 26.0 (-S-CH₂-CH₃), 15.0 (-S-CH₂-CH₃).

-

FT-IR (neat, cm

): Characteristic peaks for C-H stretching (aromatic and aliphatic, ~3100-2850), C=C stretching (aromatic, ~1600, 1490), and C-O stretching (ether, ~1240, 1030). -

Mass Spectrometry (EI-MS): Molecular ion (M

) peak at m/z = 182.08.

Safety and Reagent Handling

-

Ethanethiol: Highly flammable with an extremely potent and unpleasant odor. Handle exclusively in a fume hood and use appropriate gloves.

-

Sodium Hydride (NaH): A water-reactive and flammable solid. Dispense carefully, avoiding contact with moisture. Quench any excess NaH slowly and carefully with isopropanol before aqueous work-up.

-

2-Methoxybenzyl chloride: A lachrymator and corrosive. Avoid inhalation of vapors and skin contact.

-

Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable organic solvents. Ensure all heating is done using a heating mantle or oil bath, with no open flames nearby.

Conclusion

The synthesis of this compound via an S(_N)2 reaction between sodium ethanethiolate and 2-methoxybenzyl chloride is a robust, efficient, and highly reproducible method. The procedure leverages fundamental principles of organic chemistry to create a valuable molecular building block. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions, researchers can confidently and successfully synthesize this target compound for further application in their scientific endeavors.

References

- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Vertex AI Search [Online]. Available: .

- Ether, Sulfide Synthesis. OrganicChemGuide [Online]. Available: .

- Williamson Ether Synthesis. Cambridge University Press [Online]. DOI: 10.1017/UPO9788175968295.118. Available: .

- Williamson ether synthesis. Wikipedia [Online]. Available: .

- The Williamson Ether Synthesis. Chemistry Steps [Online]. Available: .

- Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications [Online]. 2020. DOI: 10.1039/D0CC02039G. Available: .

- Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. The Royal Society of Chemistry [Online]. Available: .

- Synthesis of aryl benzyl sulfides.

- A NOVEL SYNTHESIS OF BENZYL SULFIDES AND SELENIDES VIA Sm/BiC13 SYSTEM IN AQUEOUS MEDIA. Marcel Dekker, Inc. [Online]. 1998. Available: .

- What happens when 2-Bromobenzyl chloride reacts with Sodium methoxide in a methanol medium?. Quora [Online]. 2017. Available: .

Sources

- 1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02039G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. quora.com [quora.com]

An In-Depth Technical Guide to Ethyl 2-Methoxybenzyl Sulfide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methoxybenzyl sulfide is a thioether of interest in medicinal chemistry and organic synthesis. Its structure, combining a flexible ethyl sulfide chain with an electron-rich methoxybenzyl group, offers a unique scaffold for the development of novel therapeutic agents and specialized chemical intermediates. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, an analysis of its reactivity, and its potential applications, particularly within the realm of drug discovery.

Core Chemical Properties and Structural Analysis

This compound, with the molecular formula C₁₀H₁₄OS, possesses a molecular weight of 182.28 g/mol . The molecule's key features are an ethyl thioether linkage and a benzene ring substituted with a methoxy group at the ortho position.

Structural Diagram:

Figure 1: Structure of this compound.

Predicted Physicochemical Properties:

The properties of this compound are predicted based on analogous compounds such as benzyl ethyl sulfide and 4-methoxybenzyl mercaptan.[1][2]

| Property | Predicted Value |

| Boiling Point | Approx. 220-240 °C at 760 mmHg |

| Density | Approx. 1.0-1.1 g/mL |

| Refractive Index | Approx. 1.56-1.58 |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) |

Synthesis Protocol: A Validated Approach

The most direct and reliable method for the synthesis of this compound is the Williamson ether synthesis, adapted for thioethers.[3][4] This Sₙ2 reaction involves the nucleophilic attack of an ethanethiolate on 2-methoxybenzyl chloride.[5][6][7]

Reaction Scheme:

Figure 2: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol:

-

Preparation of Sodium Ethanethiolate: To a solution of ethanethiol (1.1 eq) in anhydrous ethanol or DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the thiolate.

-

Sₙ2 Reaction: To the freshly prepared sodium ethanethiolate solution, add a solution of 2-methoxybenzyl chloride (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.[8]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods. The predicted spectral data are based on known values for similar structures like benzyl methyl sulfide and benzyl ethyl sulfide.[1][10][11][12]

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (4H): δ 6.8-7.3 ppm (multiplet). The ortho- and para-protons to the methoxy group will be shifted upfield compared to the meta-protons.

-

Methoxy Protons (3H): δ ~3.8 ppm (singlet).

-

Benzylic Protons (2H): δ ~3.7 ppm (singlet).

-

Ethyl Protons (-CH₂S-) (2H): δ ~2.5 ppm (quartet, J ≈ 7.4 Hz).

-

Ethyl Protons (-CH₃) (3H): δ ~1.2 ppm (triplet, J ≈ 7.4 Hz).

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: δ 110-158 ppm. The carbon bearing the methoxy group (C-O) will be significantly downfield (~157 ppm), while the carbon attached to the benzylic group will be around 128 ppm. Other aromatic signals will appear in the typical range.

-

Methoxy Carbon (-OCH₃): δ ~55 ppm.

-

Benzylic Carbon (-CH₂S-): δ ~36 ppm.

-

Ethyl Carbon (-CH₂S-): δ ~26 ppm.

-

Ethyl Carbon (-CH₃): δ ~15 ppm.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z = 182.

-

Key Fragmentation Pattern: A prominent peak at m/z = 121 corresponding to the stable 2-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺). Another significant fragment would be observed at m/z = 61, corresponding to the ethyl sulfide cation ([CH₃CH₂S]⁺).

Infrared (IR) Spectroscopy:

-

C-H (aromatic): ~3050 cm⁻¹.

-

C-H (aliphatic): 2850-2970 cm⁻¹.

-

C=C (aromatic): ~1600 cm⁻¹ and ~1490 cm⁻¹.

-

C-O (aryl ether): ~1240 cm⁻¹ (asymmetric stretch) and ~1030 cm⁻¹ (symmetric stretch).

-

C-S stretch: 600-800 cm⁻¹ (weak).

Reactivity Profile and Mechanistic Insights

Oxidation of the Thioether:

The sulfur atom in this compound is susceptible to oxidation.[13] Controlled oxidation, for instance with one equivalent of an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA), will yield the corresponding sulfoxide.[14] Further oxidation with a stronger oxidizing agent or an excess of the same reagent will produce the sulfone.[15][16] This reactivity is crucial in drug metabolism studies and for the synthesis of derivatives with different electronic and solubility properties.[17]

Reaction Scheme for Oxidation:

Figure 3: Oxidation pathway of this compound.

Cleavage of the 2-Methoxybenzyl Group:

The 2-methoxybenzyl group can act as a protecting group for the thiol functionality. The cleavage of the C-S bond can be achieved under specific conditions. For instance, treatment with strong acids can lead to cleavage.[18][19] Additionally, certain reagents that react with benzyl sulfides, such as active halogen reagents, can induce C-S bond cleavage.[20] The electron-donating methoxy group makes the benzyl group more susceptible to oxidative cleavage compared to an unsubstituted benzyl group.[21][22][23]

Applications in Drug Discovery and Development

The thioether moiety is a common functional group in many pharmaceuticals, contributing to their metabolic stability and ability to interact with biological targets.[9] Benzyl sulfides, in particular, have been investigated for their potential antibacterial and other biological activities.[19]

The structure of this compound makes it a valuable scaffold for several reasons:

-

Modulation of Lipophilicity: The ethyl sulfide and methoxy groups can be modified to fine-tune the lipophilicity of a drug candidate, which is a critical parameter for its pharmacokinetic profile.

-

Metabolic Handles: The thioether and methoxy groups can serve as sites for metabolic transformations, allowing for the design of prodrugs or compounds with specific metabolic fates.

-

Scaffold for Further Derivatization: The aromatic ring can be further functionalized through electrophilic aromatic substitution, and the ethyl group can be modified to introduce additional pharmacophoric features.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for organosulfur compounds. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a molecule with significant potential for applications in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its predicted properties, a detailed synthesis protocol, and an analysis of its reactivity. The unique combination of a thioether linkage and a methoxy-substituted aromatic ring offers a versatile platform for the design and development of novel molecules with desired biological activities and chemical properties. Further research into this compound and its derivatives is warranted to fully explore its potential in drug discovery and other areas of chemical science.

References

-

[20] Reactions of Benzyl Aryl Sulfides with Excess Active Halogen Reagents - ACS Publications.

-

[15] Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters - ACS Publications.

-

[16] Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC - NIH.

-

[24] BENZYL ETHYL SULPHIDE 6263-62-3 wiki.

-

[13] 04.07 Thioethers - YouTube.

-

[25] 13C ; DEPT135 ; HSQC) and HRMS spectra.

-

[14] Thiols And Thioethers - Master Organic Chemistry.

-

[21] A Head-to-Head Comparison: 2-Methoxybenzyl (MPM) vs. Benzyl (Bn) Protecting Groups - Benchchem.

-

[1] BENZYL METHYL SULFIDE(766-92-7) 13C NMR spectrum - ChemicalBook.

-

[5] The Williamson Ether Synthesis - Master Organic Chemistry.

-

[10] BENZYL METHYL SULFIDE(766-92-7) 1H NMR spectrum - ChemicalBook.

-

[6] Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - The Royal Society of Chemistry.

-

[22] A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr -MeOH.

-

[3] 1 Н and 13 С NMR data for benzyl sulfide, benzyl disulfide, IX, and II - ResearchGate.

-

[18] Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol - Scholarly Publications Leiden University.

-

[19] Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol | The Journal of Organic Chemistry - ACS Publications.

-

[26] Benzyl 2-chloroethyl sulfide | C9H11ClS | CID 78036 - PubChem.

-

[27] benzyl 1-(2-naphthyl)ethyl sulfide | CAS#:88766-20-5 | Chemsrc.

-

[28] BENZYL ETHYL SULPHIDE | 6263-62-3 - ChemicalBook.

-

[11] ((Ethylthio)methyl)benzene | C9H12S | CID 80431 - PubChem - NIH.

-

[12] Benzene, [(ethylthio)methyl]- - the NIST WebBook.

-

[23] Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell - ePrints Soton - University of Southampton.

-

[29] Benzyl methyl sulfide - the NIST WebBook - National Institute of Standards and Technology.

-

[17] Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - NIH.

-

[30] Ethyl sulfide | C4H10S | CID 9609 - PubChem - NIH.

-

NMR Chemical Shifts of Impurities - Sigma-Aldrich.

-

[31] SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions - YouTube.

-

[4] Williamson Ether Synthesis - J&K Scientific LLC.

-

[32] BJOC - Search Results - Beilstein Journals.

-

[33] 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.

-

[34] Organic Chemistry Williamson Ether Synthesis - University of Richmond.

-

[9] Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC - PubMed Central.

-

[35] 4-METHOXYBENZYL MERCAPTAN | 6258-60-2 - ChemicalBook.

-

[36] Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. - ResearchGate.

-

[7] Williamson ether synthesis - Wikipedia.

-

[8] Synthesis of i) 2-Methoxybenzyl chloride - PrepChem.com.

-

[37] BENZYL PHENYL SULFIDE(831-91-4) 13C NMR spectrum - ChemicalBook.

-

[2] 4-METHOXYBENZYL MERCAPTAN Seven Chongqing Chemdad Co. ,Ltd.

-

[38] Welcome To Hyma Synthesis Pvt. Ltd.

- 4-Methoxybenzyl mercaptan, 98% - Fisher Scientific.

- 4-Methoxybenzyl mercaptan, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.

- (z)-2-methoxy-1-phenylthio-1,3-butadiene - Organic Syntheses Procedure.

- Organic CHEMISTRY - TSI Journals.

Sources

- 1. BENZYL METHYL SULFIDE(766-92-7) 13C NMR spectrum [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. BENZYL METHYL SULFIDE(766-92-7) IR Spectrum [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. BENZYL METHYL SULFIDE(766-92-7) 1H NMR [m.chemicalbook.com]

- 11. ((Ethylthio)methyl)benzene | C9H12S | CID 80431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzene, [(ethylthio)methyl]- [webbook.nist.gov]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. compoundchem.com [compoundchem.com]

- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. academic.oup.com [academic.oup.com]

- 23. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 24. guidechem.com [guidechem.com]

- 25. rsc.org [rsc.org]

- 26. Benzyl 2-chloroethyl sulfide | C9H11ClS | CID 78036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. benzyl 1-(2-naphthyl)ethyl sulfide | CAS#:88766-20-5 | Chemsrc [chemsrc.com]

- 28. BENZYL ETHYL SULPHIDE | 6263-62-3 [chemicalbook.com]

- 29. Benzyl methyl sulfide [webbook.nist.gov]

- 30. Ethyl sulfide | C4H10S | CID 9609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. youtube.com [youtube.com]

- 32. BJOC - Search Results [beilstein-journals.org]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. scholarship.richmond.edu [scholarship.richmond.edu]

- 35. Benzyl sulfide [webbook.nist.gov]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. masterorganicchemistry.com [masterorganicchemistry.com]

- 38. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-methoxybenzyl sulfide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methoxybenzyl sulfide, systematically known as 1-[(Ethylthio)methyl]-2-methoxybenzene, is an organic thioether containing a methoxy-substituted aromatic ring. Its structural motifs are of interest in medicinal chemistry and materials science, where the interplay of the flexible thioether linkage, the aromatic system, and the methoxy group can influence biological activity, material properties, and synthetic utility. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed experimental protocols for their determination, and essential safety and handling information. Given the limited availability of experimental data for this specific molecule, this document integrates data from structurally analogous compounds to provide reasoned estimations, a common practice in chemical research for novel or sparsely characterized substances.

Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is to define its molecular structure and key identifiers.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| Systematic Name | 1-[(Ethylthio)methyl]-2-methoxybenzene | - |

| Common Name | This compound | - |

| CAS Number | 1443340-32-6 | [1] |

| Molecular Formula | C₁₀H₁₄OS | [1] |

| Molecular Weight | 182.28 g/mol | [1] |

Core Physical Properties: Data and Estimation

Table 2: Summary of Physical Properties (Experimental and Estimated)

| Property | Value | Method/Basis |

| Boiling Point | Estimated: 250-270 °C (at 760 mmHg) | Based on analogs like 1-methoxy-2-methyl-4-(methylthio)benzene (259 °C)[2] and considering the increase in molecular weight. |

| Melting Point | N/A (Expected to be a liquid at room temperature) | Thioethers of this molecular weight are typically liquids unless high symmetry allows for efficient crystal packing. |

| Density | Estimated: 1.05 - 1.15 g/mL (at 25 °C) | Based on the density of related aromatic ethers and sulfides. For example, 1-ethoxy-2-methoxybenzene has a density of 0.988 g/cm³[3]. The presence of sulfur is expected to increase the density. |

| Refractive Index (n²⁰/D) | Estimated: 1.56 - 1.58 | Based on analogs like 1-methoxy-2-methyl-4-(methylthio)benzene (1.574)[2]. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene, acetone). | General solubility behavior of thioethers and aromatic compounds. |

| Appearance | Expected to be a colorless to pale yellow liquid. | Typical appearance of organic sulfides. |

| Odor | Expected to have a characteristic sulfide (garlic-like or unpleasant) odor. | A common feature of low to medium molecular weight organic sulfides[4]. |

Experimental Determination of Physical Properties

For definitive characterization, the following experimental protocols are recommended. These methods are standard in organic chemistry research and provide a self-validating system for determining the physical constants of a purified sample.

Boiling Point Determination by Distillation

The boiling point is a critical indicator of a liquid's volatility and purity.

Caption: Workflow for Boiling Point Determination.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a standard simple distillation apparatus. Ensure all glassware is dry.

-

Sample Preparation: Place the purified this compound (5-10 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask using a heating mantle. The heating rate should be controlled to achieve a distillation rate of approximately 1-2 drops per second.

-

Temperature Reading: The boiling point is the temperature at which the vapor temperature is constant while the liquid is distilling. Record this steady temperature.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, the observed boiling point should be corrected using a nomograph or the Clausius-Clapeyron relation. This step is crucial for comparing the value to literature or standard data.

Density Measurement using a Pycnometer

Density is a fundamental physical property that relates a substance's mass to its volume.

Step-by-Step Protocol:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 5 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

-

Mass with Sample: Fill the pycnometer with the sample, ensuring no air bubbles are trapped. Adjust the temperature to a standard value (e.g., 25 °C) in a water bath. Weigh the filled pycnometer (m₂).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Refractive Index Measurement with an Abbe Refractometer

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of the sample onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to equilibrate (typically 20 °C or 25 °C). Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index from the instrument's scale.

Spectroscopic and Chromatographic Characterization

While not strictly physical properties, spectroscopic and chromatographic data are essential for the structural confirmation and purity assessment of this compound.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | - Aromatic protons: Multiplets in the range of δ 6.8-7.3 ppm. - Methoxy protons (-OCH₃): Singlet around δ 3.8 ppm. - Benzyl protons (-CH₂-S-): Singlet around δ 3.7-4.0 ppm. - Ethyl protons (-S-CH₂-CH₃): Quartet around δ 2.5 ppm and a triplet around δ 1.2 ppm. |

| ¹³C NMR (CDCl₃) | - Aromatic carbons: Signals in the range of δ 110-160 ppm. - Methoxy carbon (-OCH₃): Signal around δ 55 ppm. - Benzyl carbon (-CH₂-S-): Signal around δ 35-40 ppm. - Ethyl carbons (-S-CH₂-CH₃): Signals around δ 25-30 ppm and δ 10-15 ppm. |

| Infrared (IR) | - C-H stretching (aromatic): ~3050 cm⁻¹. - C-H stretching (aliphatic): ~2850-2950 cm⁻¹. - C=C stretching (aromatic): ~1600 and 1480 cm⁻¹. - C-O stretching (aryl ether): ~1240 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric). - C-S stretching: Weak bands in the region of 600-800 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 182. - Key Fragments: Loss of the ethyl group (m/z = 153), cleavage to form the 2-methoxybenzyl cation (m/z = 121), and further fragmentation of the aromatic ring. |

Safety and Handling

As a member of the organic sulfide family, this compound should be handled with appropriate care.

-

General Precautions: Handle in a well-ventilated area or under a chemical fume hood[5]. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[6].

-

Incompatibility: Organic sulfides are incompatible with strong acids and strong oxidizing agents. Reactions can be exothermic and may produce hazardous gases[4].

-

Toxicity: Many organic sulfides are toxic if inhaled or ingested and can cause irritation to the skin and eyes[4][5]. The "rotten egg" odor associated with some sulfides is due to hydrogen sulfide, which can cause olfactory fatigue, making it an unreliable warning for exposure[7].

-

Flammability: While higher molecular weight sulfides are less flammable than their lower molecular weight counterparts, the compound should still be kept away from ignition sources[4][5].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound. While direct experimental data is limited, a combination of estimations from analogous compounds and established experimental protocols offers a robust framework for researchers and scientists. The provided methodologies for determining boiling point, density, and refractive index, along with expected spectroscopic signatures, equip professionals in drug development and chemical research with the necessary tools to handle, characterize, and utilize this compound effectively and safely.

References

-

Pharmaffiliates. 1-[(Ethylthio)methyl]-2-methoxybenzene. [Link]

-

PubChem. 1-(Ethylthio)-2-methoxy-benzene. [Link]

-

Hess Corporation. Safety Data Sheet - Sulfur. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 50390-78-8 CAS MSDS (1-METHOXY-2-METHYL-4-(METHYLTHIO)BENZENE, 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. Sulfides, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. hess.com [hess.com]

An In-depth Technical Guide to the Structural Analysis of Ethyl 2-methoxybenzyl sulfide

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural elucidation of Ethyl 2-methoxybenzyl sulfide (C₁₀H₁₄OS). In drug discovery and chemical research, absolute certainty in molecular structure is paramount for ensuring reproducibility, understanding structure-activity relationships (SAR), and meeting regulatory standards. This document moves beyond a simple recitation of methods to detail an integrated analytical strategy, emphasizing the causal logic behind the selection of techniques and the synergistic interpretation of data. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative is grounded in the principle of creating a self-validating analytical workflow, where each piece of spectroscopic data corroborates the others to build an unassailable structural proof.

Introduction: The Imperative for Rigorous Structural Verification

This compound is an organic thioether containing a substituted aromatic ring. Molecules of this class serve as critical building blocks in synthetic chemistry and are investigated for their potential biological activities. The precise arrangement of the ethyl sulfide and methoxy groups on the benzyl moiety dictates the molecule's steric and electronic properties, which in turn govern its reactivity and interaction with biological targets. An error in structural assignment, such as misidentifying an isomer, can invalidate extensive research and development efforts.

This guide, therefore, presents a multi-pronged analytical approach designed to confirm the molecular formula, connectivity, and functional group composition of this compound. The core philosophy is that no single technique is sufficient; rather, it is the convergence of orthogonal data sets that provides the highest degree of confidence.

Molecular Structure and Predicted Spectroscopic Fingerprints

Before commencing experimental work, a thorough theoretical analysis of the target structure allows for the prediction of key spectroscopic features. This predictive step is crucial for efficient data interpretation and for identifying any deviations that might suggest the presence of impurities or an incorrect structure.

Target Molecule: this compound

The hypothesized structure is presented below. Our analytical workflow is designed to confirm every aspect of this arrangement.

Caption: Integrated workflow for the structural elucidation of this compound.

This integrated approach ensures trustworthiness. For example:

-

NMR-MS Correlation: The molecular formula from HRMS (C₁₀H₁₄OS) must be consistent with the count of carbons and hydrogens from ¹³C and ¹H NMR.

-

IR-NMR Correlation: The functional groups identified by IR (aryl ether, sulfide, aromatic ring) must correspond to the chemical environments observed in the NMR spectra.

-

MS-NMR Correlation: The fragments observed in the mass spectrum (e.g., the 2-methoxybenzyl cation) must be logical substructures of the framework determined by NMR.

Summary of Key Analytical Data

The table below summarizes the expected results from the comprehensive analysis. A synthesized batch of this compound must conform to these specifications to be considered structurally pure and correct.

Table 3: Consolidated Analytical Specifications for this compound

| Technique | Parameter | Expected Result |

| HRMS | Elemental Composition | C₁₀H₁₄OS (Confirmed via [M+H]⁺ at m/z 183.0843 ± 5 ppm) |

| ¹H NMR | Key Signals | δ ~3.8 (s, 3H), ~3.7 (s, 2H), ~2.5 (q, 2H), ~1.2 (t, 3H) |

| ¹³C NMR | Key Signals | δ ~157 (Ar-C-O), ~55 (O-CH₃), ~35 (Ar-CH₂), ~28 (S-CH₂), ~15 (CH₃) |

| FTIR | Key Absorptions | ~1250 cm⁻¹ (strong, C-O stretch), ~2950 cm⁻¹ (C-H stretch) |

Conclusion

The structural analysis of a molecule like this compound is a foundational activity in chemical and pharmaceutical sciences. This guide has outlined an in-depth, multi-technique strategy that prioritizes scientific integrity and trustworthiness. By integrating high-resolution data from NMR, MS, and IR spectroscopy, researchers can move beyond simple characterization to achieve unambiguous structural proof. The causality-driven protocols and the cross-validation workflow presented here constitute a robust system for ensuring the identity and purity of key chemical entities, thereby upholding the quality and reliability of subsequent research and development.

References

- Xin, J., Xu, J., Li, Y., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.

- Emsley, J. W., Longeri, M., Veracini, C. A., Catalano, D., & Pedulli, G. F. (1982). The conformation of thioanisoles studied using nuclear magnetic resonance spectra of liquid crystalline solutions. Journal of the Chemical Society, Perkin Transactions 2, 1289-1296.

- Siggia, S., & Edsberg, R. L. (1953). Two Techniques for Determination of Organic Sulfides. Analytical Chemistry, 20(8), 762-763.

- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST Mass Spectrometry Data Center. (n.d.). In PubChem. National Institutes of Health.

- Al-Majidi, S. M., & Al-Amiery, A. A. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products.

An In-depth Technical Guide to Ethyl 2-methoxybenzyl sulfide: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of Ethyl 2-methoxybenzyl sulfide, a thioether of interest in synthetic and medicinal chemistry. While the specific discovery and historical milestones of this compound are not extensively documented in scientific literature, its synthesis and properties can be thoroughly understood through established principles of organic chemistry. This document will therefore focus on the logical synthesis, characterization, and potential utility of this compound, grounded in analogous and well-documented chemical reactions.

Introduction to Thioethers and Benzyl Sulfides

Thioethers, also known as sulfides, are a class of organosulfur compounds with the general structure R-S-R', where R and R' are organic substituents. They are the sulfur analogues of ethers.[1][2] The sulfur atom in thioethers imparts unique chemical properties, including nucleophilicity and the ability to be oxidized to sulfoxides and sulfones.[2][3] These characteristics make thioethers valuable intermediates in organic synthesis and key structural motifs in various biologically active molecules.[1][4]

Benzyl sulfides, a subclass of thioethers, feature a benzyl group (a benzene ring attached to a CH₂ group) bonded to the sulfur atom. These compounds are found in nature and are utilized in the synthesis of pharmaceuticals and agrochemicals.[5] this compound belongs to this class, characterized by an ethyl group and a 2-methoxybenzyl group attached to the sulfur atom. The presence of the methoxy group on the benzene ring can influence the molecule's electronic properties and biological activity.

Synthetic Pathways and Methodologies

The most direct and widely employed method for the synthesis of unsymmetrical thioethers like this compound is analogous to the Williamson ether synthesis.[3][6][7] This involves the nucleophilic substitution (SN2) reaction between a thiolate and an alkyl halide.[3][6] In this case, the reaction would be between sodium ethanethiolate and 2-methoxybenzyl chloride.

Overall Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process, starting from commercially available precursors. The overall workflow is depicted below.

Caption: Synthesis workflow for this compound.

Experimental Protocols

2-Methoxybenzyl chloride is a key intermediate that can be synthesized from 2-methoxybenzyl alcohol using a chlorinating agent such as thionyl chloride.[8]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thionyl chloride (1.01 eq) in anhydrous dichloromethane dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methoxybenzyl chloride.

-

Purify the crude product by vacuum distillation or column chromatography.

Sodium ethanethiolate is a strong nucleophile prepared by the deprotonation of ethanethiol.[9][10]

Protocol:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether.

-

Add sodium hydride (1.1 eq) to the ether.

-

While stirring, slowly add ethanethiol (1.0 eq) dropwise to the suspension at room temperature.

-

Continue stirring the mixture for 4-6 hours, or until the evolution of hydrogen gas ceases and a white precipitate of sodium ethanethiolate forms.

-

The resulting slurry can be used directly in the next step, or the solvent can be removed under reduced pressure to obtain solid sodium ethanethiolate.[10]

The final step involves the reaction of the two prepared intermediates.

Protocol:

-

In a round-bottom flask under an inert atmosphere, suspend sodium ethanethiolate (1.1 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

To this suspension, add a solution of 2-methoxybenzyl chloride (1.0 eq) in DMF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Physicochemical Properties and Characterization

The expected physicochemical properties of this compound are summarized in the table below. These are estimated based on the properties of structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₄OS |

| Molecular Weight | 182.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not determined; expected to be >200 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the benzyl group (a singlet), the methoxy group (a singlet), and the aromatic protons.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, such as C-S, C-O, and aromatic C-H bonds.

Potential Applications in Drug Discovery

While specific applications for this compound are not well-documented, the thioether moiety is a significant pharmacophore in medicinal chemistry.[4] Sulfur-containing compounds exhibit a wide range of biological activities, and their unique properties are often exploited in drug design.[4]

Role as a Synthetic Intermediate

This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can alter the compound's polarity and hydrogen bonding capabilities, potentially leading to new biological activities.

Potential Bioisosteric Replacement

In drug design, a thioether linkage is sometimes used as a bioisostere for an ether linkage. The subtle differences in bond angles, lengths, and electronic properties between sulfur and oxygen can lead to improved pharmacological profiles, such as enhanced metabolic stability or receptor binding affinity.

Precursor to Biologically Active Compounds

The 2-methoxybenzyl group is present in some biologically active compounds. The combination of this moiety with a flexible thioether linkage could be a starting point for the design of novel therapeutic agents targeting a variety of diseases.

Caption: Potential roles of this compound in drug discovery.

Conclusion

This compound, while not a compound with a rich, documented history of its own, represents a synthetically accessible thioether with potential for further chemical exploration. Its preparation relies on fundamental and robust organic reactions, making it readily available for researchers. The presence of the thioether and 2-methoxybenzyl functionalities suggests that this compound and its derivatives could be of interest in the ongoing search for new and effective therapeutic agents. This guide provides a solid foundation for the synthesis and understanding of this compound, encouraging its consideration in future research endeavors.

References

-

Taylor & Francis Online. (n.d.). One-pot Metal-free Synthesis of Benzyl Alkyl Sulfides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of i) 2-Methoxybenzyl chloride. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). One-pot Metal-free Synthesis of Benzyl Alkyl Sulfides. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium ethanethiolate. Retrieved from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

-

WordPress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). Ether, Sulfide Synthesis. Retrieved from [Link]

-

Fiveable. (n.d.). Thioethers Definition. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Thioether: Structure, Formula, Synthesis, and Examples. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thioethers: An Overview. Retrieved from [Link]

-

ChemBK. (2024, April 9). sodium ethanethiolate. Retrieved from [Link]

-

YouTube. (2020, July 24). Organic Chemistry Lessons - Thiols and Thioethers. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, April 16). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Thioether: Structure, Formula, Synthesis, and Examples [chemistrylearner.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02039G [pubs.rsc.org]

- 6. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 7. organicchemistryguide.com [organicchemistryguide.com]

- 8. prepchem.com [prepchem.com]

- 9. Sodium ethanethiolate - Wikipedia [en.wikipedia.org]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 1-((Ethylthio)methyl)-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1-((Ethylthio)methyl)-2-methoxybenzene, a thioether derivative with potential applications in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, potential applications, and safety considerations, offering a valuable resource for professionals in research and development.

Chemical Identity and Nomenclature

The compound commonly known as Ethyl 2-methoxybenzyl sulfide is systematically named under IUPAC nomenclature as 1-((Ethylthio)methyl)-2-methoxybenzene . This name accurately describes the ethylthio group (-SCH2CH3) attached to a methyl group, which is in turn bonded to a benzene ring at position 1, with a methoxy group (-OCH3) at the ortho (position 2) position.

Synonyms:

-

This compound

-

Ethyl (2-methoxyphenyl)methyl sulfide

-

2-Methoxybenzyl ethyl sulfide

Chemical Identifiers:

| Identifier | Value | Source |

| CAS Number | 1443340-32-6 | Pharmaffiliates |

| Molecular Formula | C10H14OS | PubChem |

| Molecular Weight | 182.28 g/mol | PubChem |

| Canonical SMILES | CCSCc1ccccc1OC | PubChem |

| InChI | InChI=1S/C10H14OS/c1-3-12-8-9-6-4-5-7-10(9)11-2/h4-7H,3,8H2,1-2H3 | PubChem |

Physicochemical Properties

Predicted Properties:

| Property | Value | Notes |

| XLogP3 | 3.1 | A measure of lipophilicity, suggesting good membrane permeability. |

| Hydrogen Bond Donor Count | 0 | Lacks hydrogen bond donating capability. |

| Hydrogen Bond Acceptor Count | 2 | The oxygen and sulfur atoms can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 4 | Indicates a degree of conformational flexibility. |

These predicted properties suggest that 1-((Ethylthio)methyl)-2-methoxybenzene is a relatively lipophilic and flexible molecule, characteristics that are often sought in drug candidates to facilitate passage through biological membranes.

Synthesis and Experimental Protocols

The synthesis of 1-((Ethylthio)methyl)-2-methoxybenzene can be achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of 2-methoxybenzyl halide (chloride or bromide) with sodium ethanethiolate.

Rationale for Synthetic Approach:

This synthetic route is based on the well-established Williamson ether synthesis, adapted for thioether formation. Sodium ethanethiolate, a strong nucleophile, readily displaces the halide from the benzylic position of 2-methoxybenzyl halide. The methoxy group at the ortho position is electronically activating and does not sterically hinder the reaction at the benzylic carbon.

Detailed Step-by-Step Methodology:

Materials:

-

2-Methoxybenzyl chloride (or bromide)

-

Ethanethiol

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Quenching agent (e.g., water or saturated ammonium chloride solution)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Experimental Workflow:

Caption: Synthetic workflow for 1-((Ethylthio)methyl)-2-methoxybenzene.

Procedure:

-

Preparation of Sodium Ethanethiolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add ethanethiol (1.0 equivalent) dropwise to the suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases. This forms a solution of sodium ethanethiolate.

-

Nucleophilic Substitution Reaction: To the freshly prepared sodium ethanethiolate solution, add a solution of 2-methoxybenzyl chloride (1.0 equivalent) in anhydrous THF dropwise at room temperature. Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-((Ethylthio)methyl)-2-methoxybenzene.

Applications in Drug Development and Research

While specific biological activities of 1-((Ethylthio)methyl)-2-methoxybenzene are not extensively documented, its structural motifs—the benzyl sulfide and methoxybenzene moieties—are present in numerous biologically active compounds. This suggests its potential as a scaffold or intermediate in drug discovery.

Potential Areas of Interest:

-

Antimicrobial Agents: Benzyl sulfide derivatives have been investigated for their antibacterial and antifungal properties. The lipophilicity of the ethyl and benzyl groups, combined with the electronic properties of the methoxy substituent, could contribute to antimicrobial activity.

-

Enzyme Inhibition: The thioether linkage is a key feature in various enzyme inhibitors. The sulfur atom can interact with metal ions in enzyme active sites or participate in other non-covalent interactions.

-

Anticancer Research: The methoxybenzene moiety is found in many natural and synthetic compounds with anticancer properties. The methoxy group can influence the molecule's interaction with biological targets and its metabolic stability.

-

Neurological Disorders: Methoxy-substituted aromatic compounds are common in drugs targeting the central nervous system. The methoxy group can modulate the blood-brain barrier permeability and receptor binding affinity of a molecule.

Safety and Handling

Specific toxicology data for 1-((Ethylthio)methyl)-2-methoxybenzene is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound. The safety information provided here is based on structurally related compounds such as anisole and benzyl sulfides.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

1-((Ethylthio)methyl)-2-methoxybenzene is a compound of interest for chemical synthesis and potential applications in drug discovery. Its synthesis is straightforward, and its structural features suggest a range of possible biological activities. Further research is warranted to fully elucidate its physicochemical properties, biological effects, and potential as a lead compound in various therapeutic areas. This guide serves as a foundational resource for researchers embarking on the study of this and related thioether compounds.

References

An Investigator's Guide to the Potential Biological Activities of Ethyl 2-methoxybenzyl sulfide: A Framework for Discovery

Abstract

Ethyl 2-methoxybenzyl sulfide represents a novel chemical entity with unexplored biological potential. This technical guide provides a comprehensive framework for the systematic investigation of its bioactivities. Drawing upon structure-activity relationships from analogous thioanisole and methoxybenzyl derivatives, we hypothesize that this compound may possess significant anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document outlines a complete workflow, from chemical synthesis and purification to a multi-tiered biological screening cascade and proposed mechanism of action studies. Detailed, field-proven protocols are provided for each experimental stage, accompanied by data interpretation guidelines and visualizations of key workflows and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel sulfur-containing organic compounds.

Introduction and Scientific Rationale

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Small molecules containing sulfur atoms, such as thioethers, are present in numerous biologically active compounds and approved drugs, valued for their unique physicochemical properties that can enhance receptor binding and metabolic stability.[1] Similarly, the methoxybenzyl moiety is a common pharmacophore found in a plethora of natural and synthetic compounds with demonstrated bioactivity, including anticancer and anti-inflammatory effects.[2][3]

This compound, with the chemical structure C10H14OS, merges these two key functional groups: a thioether linkage and a methoxy-substituted aromatic ring. While direct biological data for this specific molecule is absent from the current scientific literature, its structural components provide a strong rationale for investigation. Derivatives of its parent structure, thioanisole (methyl phenyl sulfide), are known to be versatile intermediates in organic synthesis and can be oxidized to sulfoxides and sulfones with diverse applications.[4] Furthermore, various derivatives of 2-methoxyphenol and related compounds have shown promise as antioxidants and cyclooxygenase (COX) inhibitors.[5][6] Studies on complex molecules incorporating the 2-methoxybenzyl group have revealed potent anticancer activities, for instance, as inhibitors of deoxyhypusine synthase in melanoma.[7]

This guide, therefore, posits that this compound is a prime candidate for biological screening. We hypothesize that the combination of the nucleophilic sulfur atom and the electron-donating methoxy group on the benzene ring may confer valuable pharmacological properties. This document provides the scientific and methodological foundation for a thorough investigation into its potential as a novel therapeutic lead.

Synthesis and Characterization of this compound

A robust and reproducible synthesis is the first critical step in the evaluation of a novel compound. The proposed synthesis of this compound is a straightforward nucleophilic substitution reaction.

Proposed Synthetic Protocol

This protocol details the synthesis via the S-alkylation of 2-methoxybenzenethiol with ethyl iodide.

Step 1: Synthesis of this compound

-

To a stirred solution of 2-methoxybenzenethiol (1.0 eq) in anhydrous acetone or dimethylformamide (DMF) in a round-bottom flask, add potassium carbonate (K2CO3) (1.5 eq) as a base.

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Synthesis and Purification

Caption: The intrinsic apoptosis pathway, a potential target for investigation.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to evaluating the biological potential of this compound. By leveraging knowledge from structurally related compounds, we have established a clear rationale for investigating its anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The detailed protocols and workflows provide a clear path from synthesis to in vitro screening and initial mechanism of action studies.

Positive results from this comprehensive in vitro evaluation would warrant progression to more complex studies, including:

-

In vivo efficacy studies: Using animal models of cancer, inflammation, or infection to validate in vitro findings.

-

Pharmacokinetic and toxicity studies: To assess the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.

The exploration of this compound represents a promising avenue for the discovery of new chemical entities with potential therapeutic value.

References

-

Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]

-

Thioanisole. Wikipedia. [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SULFUR COMPOUNDS SHOWING STRUCTURAL ANALOGY WITH COMBRETASTATIN A-4. Revista de Química. [Link]

-

In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment. European Journal of Medicinal Chemistry. [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. [Link]

-

Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. European Journal of Medicinal Chemistry. [Link]

-

Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. MDPI. [Link]

-

Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. Acta Crystallographica Section E. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]

-

Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. [Link]

-

Study anticancer and antioxidant activity of the prepared co. Onkologia i Radioterapia. [Link]

-

Study anticancer and antioxidant activity of the prepared compound 2-methoxy-4-{(E)-[2-(5-sulfanyl-1, 3,4-thiadiazol-2yl)hydrazinylidene]methyl}phenol. Journal of Education and science. [Link]

-

Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications. [Link]

-

The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae). Molecules. [Link]

-

Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Pharmaceutics. [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. [Link]

-

Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology. [Link]

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences. [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals. [Link]

-

Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. ResearchGate. [Link]

-

Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Bioorganic Chemistry. [Link]

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules. [Link]

-

Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi. Molecules. [Link]

-

Medicinal Thiols: Current Status and New Perspectives. Antioxidants & Redox Signaling. [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. [Link]

-

Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. [Link]

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules. [Link]

-

Synthesis and Antimicrobial Activity of {2-[2-(N,N-Disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl}acetic Acid Ethyl Esters. ResearchGate. [Link]

-

Synthesis and Structure Assignment of 2-(4-Methoxybenzyl)cyclohexyl β-D-Glucopyranoside Enantiomers. ResearchGate. [Link]

Sources

- 1. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Thioanisole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Ethyl 2-Methoxybenzyl Sulfide in Organic Synthesis

Abstract

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Among the choices for thiol protection, the 2-methoxybenzyl (2-MeOBn, also known as MPM or O-methoxybenzyl) group offers a nuanced advantage over the traditional benzyl (Bn) group. Its defining feature is an enhanced lability under specific acidic and oxidative conditions, stemming from the electron-donating methoxy substituent at the ortho position. This electronic modification facilitates selective deprotection, a critical asset for orthogonal strategies in multistep synthesis. This guide provides an in-depth exploration of ethyl 2-methoxybenzyl sulfide, presenting it as a model compound to understand the synthesis, properties, and application of the S-(2-methoxybenzyl) protecting group for thiols. Detailed, field-tested protocols for its synthesis and, more broadly, for the protection and deprotection of thiol functionalities are provided, grounded in mechanistic principles to guide researchers in their experimental design.

Introduction: The Strategic Advantage of the 2-Methoxybenzyl Group

Thiols are a vital functional group in numerous biologically active molecules and synthetic intermediates. However, their high nucleophilicity and susceptibility to oxidation necessitate robust protection strategies during synthetic campaigns. The benzyl (Bn) group has long served as a reliable protector for thiols, forming stable thioethers. Its removal, however, often requires harsh conditions such as sodium in liquid ammonia or strong acidolysis, limiting its compatibility with sensitive substrates.

The introduction of a methoxy substituent onto the benzyl ring, particularly at the ortho or para position, significantly alters the group's electronic properties. The ortho-methoxy group in the 2-MeOBn protector enhances the stability of the corresponding benzylic carbocation intermediate formed during acid-mediated cleavage.[1] This stabilization lowers the activation energy for deprotection, allowing for cleavage under much milder acidic conditions than those required for the unsubstituted benzyl group.[1][2]

Furthermore, the electron-rich aromatic ring of the 2-MeOBn group makes it highly susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[2][3][4] This opens up a deprotection pathway that is completely orthogonal to the hydrogenolysis or strong acid conditions used for many other protecting groups, including the simple benzyl group. This dual-mode lability—under both mild acid and specific oxidative conditions—is the primary strategic advantage of employing the 2-MeOBn group for thiol protection.

Synthesis of this compound

The preparation of this compound serves as a straightforward example of S-alkylation, following the principles of the Williamson ether synthesis.[5][6] The reaction proceeds via an SN2 mechanism where the sodium thiolate, generated in situ from ethanethiol and a base, acts as a potent nucleophile to displace the halide from 2-methoxybenzyl chloride.

Protocol 2.1: Synthesis of this compound

Materials:

-

Ethanethiol (EtSH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Methoxybenzyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (50 mL).

-

Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solvent.

-

Slowly add ethanethiol (1.0 eq.) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiolate. Hydrogen gas evolution will be observed.

-

In a separate flask, prepare a solution of 2-methoxybenzyl chloride (1.1 eq.) in a small amount of anhydrous THF.

-

Add the 2-methoxybenzyl chloride solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a colorless oil.

Diagram 2.1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Table 2.1: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |